molecular formula C19H22ClNO4S2 B3665178 1-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine

1-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine

Cat. No.: B3665178
M. Wt: 428.0 g/mol
InChI Key: MEIKOIGRUFAASE-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine is a complex organic compound characterized by its unique chemical structure. This compound features a piperidine ring substituted with sulfonyl groups and a chlorophenyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine involves multiple steps, typically starting with the preparation of the chlorophenyl sulfonyl precursor. The synthetic route generally includes:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the sulfonation of 4-chlorophenyl compounds under controlled conditions.

    Coupling with Methylphenyl Sulfonyl: The intermediate is then reacted with 2-methylphenyl sulfonyl chloride in the presence of a base to form the desired sulfonyl-substituted phenyl compound.

    Cyclization to Piperidine: The final step involves cyclization with 4-methylpiperidine under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine stands out due to its unique combination of sulfonyl and chlorophenyl groups. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it valuable for specialized applications.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S2/c1-14-9-11-21(12-10-14)27(24,25)19-13-18(6-3-15(19)2)26(22,23)17-7-4-16(20)5-8-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIKOIGRUFAASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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